molecular formula C21H19N3O5 B12039560 1-allyl-4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

1-allyl-4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B12039560
M. Wt: 393.4 g/mol
InChI Key: ZWXRVCWPBFPRQZ-WSDLNYQXSA-N
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Description

1-allyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-3-methoxybenzaldehyde with 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions, purification processes, and possibly the development of catalytic methods to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-allyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-allyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-allyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
  • 1-allyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Uniqueness

1-allyl-4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups, along with the quinoline backbone, makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

4-hydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxo-1-prop-2-enylquinoline-3-carboxamide

InChI

InChI=1S/C21H19N3O5/c1-3-10-24-15-7-5-4-6-14(15)19(26)18(21(24)28)20(27)23-22-12-13-8-9-16(25)17(11-13)29-2/h3-9,11-12,25-26H,1,10H2,2H3,(H,23,27)/b22-12+

InChI Key

ZWXRVCWPBFPRQZ-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O)O

Origin of Product

United States

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